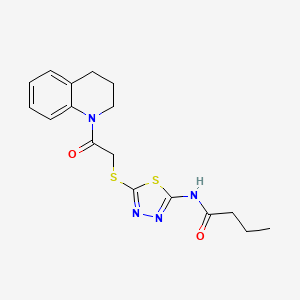

N-(5-((2-(3,4-二氢喹啉-1(2H)-基)-2-氧代乙基)硫代)-1,3,4-噻二唑-2-基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Antifungal Activity

The compound’s antifungal properties make it a potential candidate for plant disease management. Researchers have synthesized derivatives of this scaffold using the Castagnoli–Cushman reaction. Among these derivatives, Compound I23 demonstrated superior antioomycete activity against the phytopathogen Pythium recalcitrans . Its in vitro potency surpassed that of the commercial fungicide hymexazol, with an EC50 value of 14 mM. Additionally, I23 exhibited significant in vivo preventive efficacy at various doses, suggesting its potential as an antifungal agent .

PPAR Modulation

The compound’s structure includes a cyclic tail with a 4,4-dimethyl-1,2,3,4-tetrahydroquinoline skeleton. This scaffold has been explored for its binding affinity to peroxisome proliferator-activated receptors (PPARs). Specifically, the acid head moiety resembles potent binding motifs for both PPARα and PPARγ. Further research could investigate its potential as a PPAR modulator .

Natural Product Mimicry

Natural products (NPs) often serve as sources of agrochemical active ingredients. However, their complexity and limited availability can hinder direct application. Researchers simplify NP structures to create synthetically accessible bioactive scaffolds. The compound under study exemplifies this approach, aiming to mimic NP properties while enhancing synthetic feasibility for crop protection .

Biochemical Research

Researchers can use this compound to study biological membrane systems. Its mode of action involves disrupting these membranes in phytopathogens. Investigating lipidomics and ultrastructural changes induced by the compound provides valuable insights into its mechanism .

Semisynthetic Optimization

As a synthetic entity derived from natural scaffolds, this compound aligns with the strategy of semisynthetic optimization. By modifying specific substructural elements, scientists can fine-tune its properties for practical applications in agriculture and beyond .

作用机制

Target of Action

It is known that 3,4-dihydroquinoline-2-one derivatives, a core structure in this compound, have shown potent antiproliferative and antitumor activities against a variety of cancer cell lines .

Mode of Action

It is known that similar compounds, such as 3,4-dihydroquinoline-2-one derivatives, inhibit p38 map kinase, causing cytotoxic activities .

Biochemical Pathways

The inhibition of p38 map kinase by similar compounds suggests that it may affect pathways related to cell proliferation and survival .

Pharmacokinetics

In vitro pharmacokinetic studies of similar compounds have ascertained their stability in both simulated gastric fluid and simulated intestinal fluid .

Result of Action

Similar compounds have exhibited weak cytotoxic activities against cancer cell lines and growth inhibitory activity against a panel of tested bacterial strains .

Action Environment

It is known that the stability and efficacy of similar compounds can be influenced by factors such as ph and temperature .

属性

IUPAC Name |

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S2/c1-2-6-14(22)18-16-19-20-17(25-16)24-11-15(23)21-10-5-8-12-7-3-4-9-13(12)21/h3-4,7,9H,2,5-6,8,10-11H2,1H3,(H,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUHRBYHEVSAIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

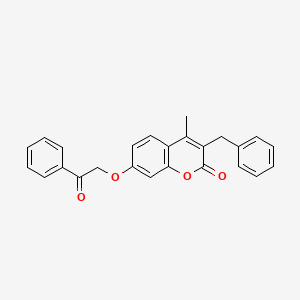

![N-(2,3-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2407767.png)

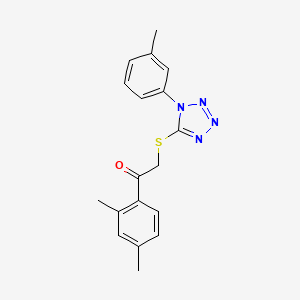

![4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2407768.png)

![2-[4-(Tert-butyl)phenyl]-2-morpholin-4-ylethylamine](/img/structure/B2407770.png)

![2-(benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2407772.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2407776.png)

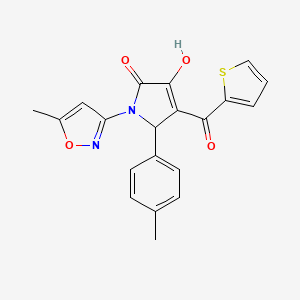

![(Z)-N-[5-(Furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide](/img/structure/B2407787.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide](/img/structure/B2407789.png)